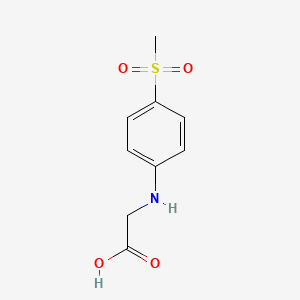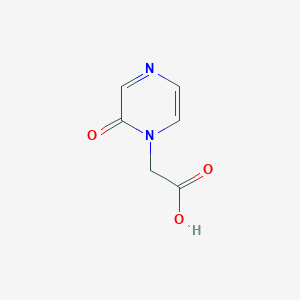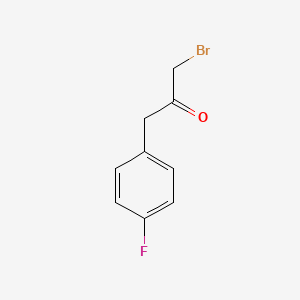
1-Bromo-3-(4-fluorophenyl)propan-2-one
Overview
Description
1-Bromo-3-(4-fluorophenyl)propan-2-one, also known as 4-Fluoro-3-(phenylamino)butan-2-one or 4-Fluoro-α-phenylacetamidoacetophenone, is a synthetic compound that belongs to the class of substituted cathinones. It is a research chemical that has gained attention for its potential use in scientific research.
Scientific Research Applications
Intermediate for Synthesis of Biologically Active Compounds 1-Bromo-3-(4-fluorophenyl)propan-2-one serves as an important intermediate in the synthesis of various biologically active compounds. It is utilized in multi-step chemical processes that involve nitration, chlorination, N-alkylation, reduction, and condensation to produce specific target compounds. These processes are instrumental in creating complex molecules for potential applications in medicinal chemistry (Linxiao Wang et al., 2016).
Structural Characterization and Density Functional Theory The compound has been subject to extensive structural characterization using techniques like FTIR, proton NMR, and UV-Visible spectroscopy. Density Functional Theory (DFT) studies are conducted to understand its molecular structure and properties. This research aids in comparing experimental results with theoretical predictions, enhancing our understanding of the compound’s chemical behavior (V. M. Bhumannavar, 2021).
Use in Radiopharmaceutical Synthesis In radiopharmaceutical science, this compound is utilized in the synthesis of complex compounds like [18F]FP-β-CIT. This involves a multi-step process including fluorination, distillation, and purification. Such compounds are crucial in developing diagnostic agents for medical imaging (R. Klok et al., 2006).
Crystal Structure Analysis Research on the crystal structure of derivatives of this compound reveals insights into molecular interactions and spatial configurations. These studies involve analyzing dihedral angles and intermolecular interactions, crucial for understanding the compound’s solid-state properties (Z. Atioğlu et al., 2019).
Quantum Chemical Investigations The molecular structure and quantum chemical properties of the compound are explored using methods like NMR, UV-Vis spectroscopy, and X-ray diffraction. Theoretical approaches like Density Functional Theory (DFT) are employed to study its geometrical parameters and electronic properties, contributing to a deeper understanding of its chemical nature (M. F. Zaini et al., 2018).
Antimicrobial Activity Research Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. This research is pivotal in exploring potential therapeutic applications of these compounds in combating microbial infections (M. Nagamani et al., 2018).
properties
IUPAC Name |
1-bromo-3-(4-fluorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJUSRTUXULGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



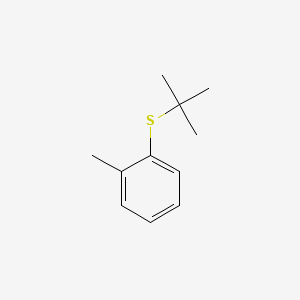
![3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3266283.png)
![5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole](/img/structure/B3266295.png)
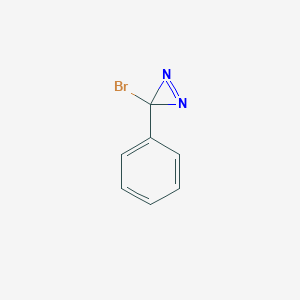
![2-Bromo-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B3266304.png)
![2-[(3-nitrobenzyl)thio]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4(3H)-one](/img/structure/B3266308.png)




